N-propylpiperidine-1-sulfonamide N-propylpiperidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094460-18-0
VCID: VC2998858
InChI: InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3
SMILES: CCCNS(=O)(=O)N1CCCCC1
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.31 g/mol

N-propylpiperidine-1-sulfonamide

CAS No.: 1094460-18-0

Cat. No.: VC2998858

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

N-propylpiperidine-1-sulfonamide - 1094460-18-0

Specification

CAS No. 1094460-18-0
Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
IUPAC Name N-propylpiperidine-1-sulfonamide
Standard InChI InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3
Standard InChI Key DKCJBARFRSQUCT-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)N1CCCCC1
Canonical SMILES CCCNS(=O)(=O)N1CCCCC1

Introduction

Basic Properties and Identification

N-propylpiperidine-1-sulfonamide is characterized by the following key properties:

PropertyValue
CAS Number1094460-18-0
Molecular FormulaC₈H₁₈N₂O₂S
Molecular Weight206.31 g/mol
SMILES NotationO=S(N1CCCCC1)(NCCC)=O
Chemical StructurePiperidine ring connected to a sulfonamide group with attached propyl chain

The compound belongs to the broader class of sulfonamides, which are characterized by the -SO₂NH- functional group and have significant importance in medicinal chemistry .

Structural Characteristics

Chemical Structure

N-propylpiperidine-1-sulfonamide consists of three key structural components:

  • A six-membered piperidine ring

  • A sulfonamide (-SO₂NH-) group attached to the piperidine nitrogen

  • A propyl (C₃H₇) chain connected to the sulfonamide nitrogen

The piperidine ring provides conformational rigidity while the propyl chain contributes to the compound's lipophilicity. The sulfonamide group is significant for potential hydrogen bonding interactions, which may influence the compound's biological activity .

Related Structural Analogs

Several structural analogs of N-propylpiperidine-1-sulfonamide have been studied:

CompoundStructural DifferenceCAS Number
1-PiperidinesulfonamideLacks propyl group4108-90-1
3-ethyl-N-propylpiperidine-1-sulfonamideAdditional ethyl group at position 3Not specified
4-amino-N-propylpiperidine-1-sulfonamideAmino group at position 41018258-97-3

These structural variations can significantly affect the physicochemical properties and potential biological activities of these compounds .

Physical and Chemical Properties

Physical Properties

Based on the compound's structure and related sulfonamide derivatives, N-propylpiperidine-1-sulfonamide likely exhibits the following physical properties:

PropertyValueSource/Inference
AppearanceSolid at room temperatureBased on similar compounds
LogPApproximately 1.2-1.3Estimated based on related structures
Polar Surface AreaApproximately 49 ŲBased on similar sulfonamide structures
Hydrogen Bond Acceptors3Based on structure
Hydrogen Bond Donors1Based on structure

Chemical Properties and Reactivity

The sulfonamide group in N-propylpiperidine-1-sulfonamide contributes significantly to its chemical behavior. These properties can be inferred from studies on related alkylimino-substituted sulfonamides:

Acid-Base Properties

Studies on alkylimino-substituted sulfonamides indicate that the pKa values are influenced by the length of the alkylamine chain. For N-propylsulfonamide derivatives (NpropylS), the following values have been observed:

Deprotonation SteppKa,exp
First (pKa1)2.11 ± 0.10
Second (pKa2)6.35 ± 0.06
Third (pKa3)10.86 ± 0.19

These values suggest that N-propylpiperidine-1-sulfonamide would likely exhibit similar acid-base behavior, with the sulfonamide group being weakly acidic .

Hydrogen Bonding

The sulfonamide group can form intramolecular hydrogen bonds, which may affect the compound's conformation and reactivity. Theoretical calculations on related sulfonamides suggest that these hydrogen bonds influence the hydrophobicity of the molecules, which is crucial for their biological activity and membrane permeability .

Synthesis and Preparation Methods

General Synthetic Routes

Several methods can be adapted for the synthesis of N-propylpiperidine-1-sulfonamide:

Reaction of Sulfonyl Chlorides with Amines

This is a common approach for synthesizing sulfonamides:

  • Preparation of piperidine-1-sulfonyl chloride

  • Reaction with propylamine in the presence of a base such as triethylamine

  • Purification of the final product

The reaction typically proceeds under mild conditions with good yields .

One-Pot Synthesis from Carboxylic Acids

Recent developments in sulfonamide synthesis include methods converting carboxylic acids directly to sulfonamides:

  • Decarboxylative halosulfonylation of aromatic acids

  • In-situ generation of sulfonyl chlorides

  • One-pot reaction with propylamine

This approach offers advantages in terms of efficiency and use of more readily available starting materials .

Research Tool Applications

Structure-Activity Relationships

The structural features of N-propylpiperidine-1-sulfonamide contribute to its potential biological activity in several ways:

Role of the Piperidine Ring

The piperidine moiety provides:

  • Conformational rigidity

  • Potential for additional functionalization

  • A basic nitrogen that can influence binding to biological targets

Studies on related compounds indicate that piperidine-substituted sulfonamides show promising activity in various biological assays .

Influence of the Propyl Chain

The propyl substituent affects:

  • Lipophilicity (LogP)

  • Membrane permeability

  • Potential interaction with hydrophobic binding pockets

The length of the alkyl chain has been shown to influence both physicochemical properties and biological activity of sulfonamides. Propyl chains specifically provide a balance between sufficient lipophilicity and manageable molecular weight .

Sulfonamide Group Interactions

The sulfonamide group (-SO₂NH-) contributes to:

  • Hydrogen bond donor and acceptor capabilities

  • Acidity that can be modulated by adjacent groups

  • Specific binding interactions with protein targets

These characteristics make N-propylpiperidine-1-sulfonamide potentially valuable in drug discovery efforts .

Analytical Considerations

Spectroscopic Identification

N-propylpiperidine-1-sulfonamide can be characterized using various spectroscopic techniques:

NMR Spectroscopy

Based on related sulfonamide compounds, the following characteristic signals would be expected:

  • ¹H-NMR: Signals for piperidine ring protons (1.4-3.5 ppm), propyl chain protons (0.9-3.0 ppm), and N-H proton (typically 4.5-5.0 ppm)

  • ¹³C-NMR: Signals for piperidine carbons (25-50 ppm) and propyl chain carbons (10-45 ppm)

Mass Spectrometry

Expected to show a molecular ion peak at m/z 206 (corresponding to the molecular weight) with characteristic fragmentation patterns involving loss of the propyl group or fragmentation of the piperidine ring.

Chromatographic Analysis

HPLC analysis would typically employ:

  • Reverse-phase conditions (C18 columns)

  • UV detection at wavelengths suitable for detecting sulfonamide groups

  • Potential LC-MS methods for enhanced sensitivity and specificity

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